molecular formula C12H20O B13849221 (Z)-2-Heptylidenecyclopentanone

(Z)-2-Heptylidenecyclopentanone

Katalognummer: B13849221
Molekulargewicht: 180.29 g/mol
InChI-Schlüssel: PBNMXJOZTAVFCR-FLIBITNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-Heptylidenecyclopentanone is an organic compound characterized by a cyclopentanone ring with a heptylidene substituent in the Z-configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Heptylidenecyclopentanone typically involves the aldol condensation of cyclopentanone with heptanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-Heptylidenecyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptylidene group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanones.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-2-Heptylidenecyclopentanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions. Its structural features allow it to act as a substrate or inhibitor in various biochemical pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and food additives.

Wirkmechanismus

The mechanism of action of (Z)-2-Heptylidenecyclopentanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include enzyme inhibition and receptor activation, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-2-Heptylidenecyclopentanone: The E-isomer of the compound, differing in the configuration of the heptylidene group.

    Cyclopentanone: The parent compound without the heptylidene substituent.

    Heptanal: The aldehyde used in the synthesis of (Z)-2-Heptylidenecyclopentanone.

Uniqueness

This compound is unique due to its Z-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interaction with biological targets, making it different from its E-isomer and other related compounds.

Eigenschaften

Molekularformel

C12H20O

Molekulargewicht

180.29 g/mol

IUPAC-Name

(2Z)-2-heptylidenecyclopentan-1-one

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8-

InChI-Schlüssel

PBNMXJOZTAVFCR-FLIBITNWSA-N

Isomerische SMILES

CCCCCC/C=C\1/CCCC1=O

Kanonische SMILES

CCCCCCC=C1CCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.